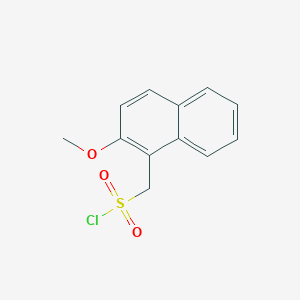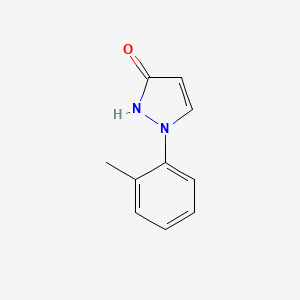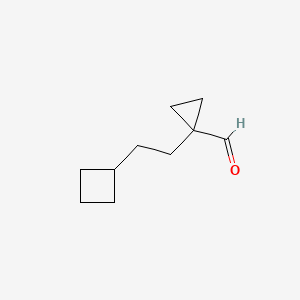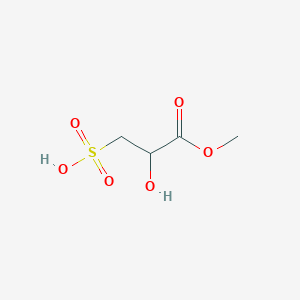
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclohexane ring substituted with two fluorine atoms and an amine group, along with a but-3-yn-1-yl group attached to the nitrogen atom. The presence of the alkyne group and the difluorocyclohexane moiety makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone and but-3-yn-1-amine.
Formation of Intermediate: The 4,4-difluorocyclohexanone is reacted with but-3-yn-1-amine under anhydrous conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated amines or other substituted derivatives.
Applications De Recherche Scientifique
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal labeling agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The difluorocyclohexane moiety can enhance the compound’s stability and bioavailability. The amine group can form hydrogen bonds and interact with biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(But-3-yn-1-yl)-4-fluorocyclohexan-1-amine: Similar structure but with only one fluorine atom.
N-(But-3-yn-1-yl)-cyclohexan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is unique due to the combination of the alkyne group, difluorocyclohexane moiety, and amine group
Propriétés
Formule moléculaire |
C10H15F2N |
|---|---|
Poids moléculaire |
187.23 g/mol |
Nom IUPAC |
N-but-3-ynyl-4,4-difluorocyclohexan-1-amine |
InChI |
InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2 |
Clé InChI |
BDLZZQYPONTMBE-UHFFFAOYSA-N |
SMILES canonique |
C#CCCNC1CCC(CC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
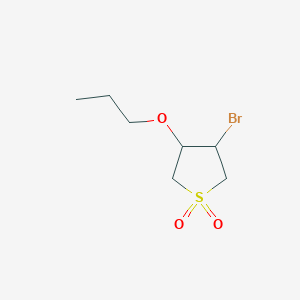
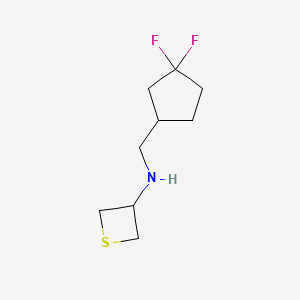



![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
